molecular formula C18H26N2O B1522388 butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine CAS No. 1243598-50-6

butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine

Cat. No.: B1522388
CAS No.: 1243598-50-6
M. Wt: 286.4 g/mol
InChI Key: UIKXZUWCYDRNDD-UHFFFAOYSA-N
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Description

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a useful research compound. Its molecular formula is C18H26N2O and its molecular weight is 286.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Butyl({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine is a compound of interest due to its diverse biological activities. This article compiles available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 286.41 g/mol
  • CAS Number : 1243598-50-6

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Cell Growth Modulation : Studies suggest that derivatives of pyrrole, including this compound, can suppress cell growth while enhancing specific productivity in cell cultures. For instance, it was found to increase the cell-specific glucose uptake rate and intracellular ATP levels during monoclonal antibody production processes, indicating a potential role in enhancing metabolic efficiency in biotechnological applications .
  • Impact on Glycosylation : The compound has been shown to influence the glycosylation patterns of proteins, which is critical for the efficacy and stability of therapeutic monoclonal antibodies. By controlling the level of galactosylation on N-linked glycans, it may improve the quality attributes of therapeutic antibodies produced in cell cultures .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
Cell Growth InhibitionSuppresses growth in certain cell lines
Monoclonal Antibody ProductionEnhances production and quality
Glycosylation ControlModulates N-linked glycan profiles
Anti-inflammatory PropertiesExhibits potential anti-inflammatory effects

Case Study 1: Monoclonal Antibody Production

In a controlled study involving recombinant Chinese Hamster Ovary (rCHO) cells, the addition of this compound resulted in a significant increase in monoclonal antibody yield. The final concentration reached was approximately 1,098 mg/L, which was 1.5 times higher than control conditions. The study also noted that cell viability remained stable under treatment conditions compared to controls where viability declined significantly after several days .

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory activities of related pyrrole derivatives. These compounds demonstrated inhibition of peripheral blood mononuclear cell (PBMC) proliferation in response to inflammatory stimuli. The most potent derivative showed an inhibition rate of up to 85% at high concentrations, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-6-11-19-13-16-12-14(2)20(15(16)3)17-7-9-18(21-4)10-8-17/h7-10,12,19H,5-6,11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKXZUWCYDRNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(N(C(=C1)C)C2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.